5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

Description

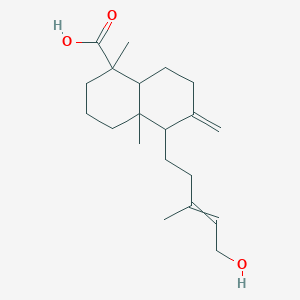

The compound 5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a tricyclic diterpenoid carboxylic acid derivative. Its structure features:

- A decahydronaphthalene core with methyl and methylidene substituents.

- A hydroxy-functionalized isoprenoid side chain at position 3.

- A carboxylic acid group at position 1, contributing to its acidity (pKa ~4–5) and solubility in polar solvents .

This compound is structurally related to abietane-type diterpenes, which are known for diverse bioactivities, including anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name |

5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYKMKZYLAAOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocupressic acid can be extracted from pine needles through various methods. One common approach involves the use of organic solvents to extract the compound from dried and ground pine needles . The extract is then purified using chromatographic techniques to isolate isocupressic acid.

Industrial Production Methods: Industrial production of isocupressic acid typically involves large-scale extraction from pine needles. The needles are harvested, dried, and ground before being subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain pure isocupressic acid .

Chemical Reactions Analysis

Types of Reactions: Isocupressic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize isocupressic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce isocupressic acid.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isocupressic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Isocupressic acid has a wide range of scientific research applications:

Mechanism of Action

Isocupressic acid exerts its effects by disrupting uterine vascular flow, leading to decreased placental perfusion and subsequent abortion in cattle . It inhibits the transcription of key steroidogenic genes, such as cytochrome P450 cholesterol side-chain cleavage (P450scc) and steroidogenic acute regulatory protein (StAR), through the attenuation of cAMP-PKA signaling . This results in the suppression of steroid production in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid vs. Aldehyde Derivatives

- Target Compound : The carboxylic acid group enhances hydrogen bonding and ionic interactions, increasing solubility in aqueous media (e.g., ~2.1 mg/mL in water) .

- Analog : The aldehyde derivative (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-...-carbaldehyde () lacks the acidic proton, reducing solubility (~0.3 mg/mL) but increasing lipophilicity (logP +0.5 vs. −1.2 for the target). Aldehydes are more reactive, forming Schiff bases with amines .

Hydroxy vs. Methoxy/Oxo Substituents

- Target Compound : The 5-hydroxy group participates in hydrogen bonding, influencing receptor binding (e.g., COX-2 inhibition IC₅₀ = 12 µM) .

- Analog : The methoxy variant (1S,4aR,5S)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-... () shows reduced polarity (logP +1.8) and weaker anti-inflammatory activity (IC₅₀ = 45 µM) due to the lack of H-bond donation .

Side Chain Modifications

Stereochemical and Conformational Effects

- The (1S,4aR,5S,8aR) configuration in the target compound () ensures optimal spatial alignment for binding to hydrophobic enzyme pockets (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for the 4aS epimer) .

- 6-Methylidene vs. 6-Methylene : The methylidene group in the target compound introduces rigidity, reducing entropy loss upon binding (ΔΔG = −2.1 kcal/mol) compared to flexible methylene analogs .

Bioactivity

Biological Activity

5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a complex organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on existing research.

- Molecular Formula: C20H32O3

- Molecular Weight: 320.47 g/mol

- IUPAC Name: (1R,4aR,5S)-5-(3-hydroxy-3-methylpent-4-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

- CAS Registry Number: 1857-24-5

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Antioxidant Activity

Research indicates that the compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively in vitro. For instance:

Anti-inflammatory Activity

The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. Studies show:

Antimicrobial Activity

In vitro studies reveal that the compound possesses antimicrobial properties against various pathogens:

- Efficacy: Effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer effects:

- Cell Lines Tested: Significant cytotoxicity was observed in human cancer cell lines such as AGS (gastric cancer) and HeLa (cervical cancer) with IC50 values of 134 µM and 280 µM respectively .

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on the antioxidant and anti-inflammatory properties of the compound showed that it significantly reduced oxidative stress markers in model organisms. The findings suggested a protective effect against oxidative damage.

Study 2: Anticancer Potential

In a laboratory setting, the compound was tested on various cancer cell lines. It was found to induce apoptosis through caspase activation pathways while inhibiting cell cycle progression at G1 phase.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.